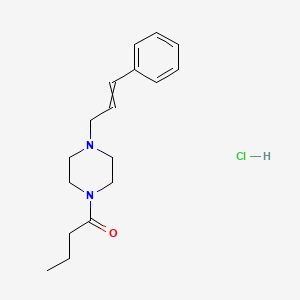

1-Butyryl-4-cinnamylpiperazine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17730-82-4 |

|---|---|

Molecular Formula |

C17H25ClN2O |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+; |

InChI Key |

HPGCBEMVWCCLIT-AAGWESIMSA-N |

SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |

Isomeric SMILES |

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

17719-89-0 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride 1-N-butyryl-4-cinnamylpiperazine 1-N-butyryl-4-cinnamylpiperazine hydrochloride AP 237 AP-237 BUCINNAZINE HYDROCHLORIDE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyryl-4-cinnamylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine or AP-237, is a potent synthetic opioid analgesic.[1][2] Initially developed in Japan in the 1970s, it has seen clinical use, particularly in China, for the management of severe pain, including cancer-related pain.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, designed for professionals in chemical and pharmaceutical research and development. The synthesis is a multi-step process that leverages the versatile chemistry of the piperazine core.[1] This guide will detail the primary synthetic routes, including the preparation of the key intermediate, 1-cinnamylpiperazine, followed by its acylation to yield the final product.

Introduction to this compound

This compound is a member of the cinnamylpiperazine class of synthetic opioids.[4] Its structure features a central piperazine ring substituted with a butyryl group at one nitrogen and a cinnamyl group at the other.[1] This specific molecular architecture is responsible for its potent analgesic activity, which is comparable to that of morphine.[2] The compound acts as a selective agonist at the μ-opioid receptor, the primary target for many opioid analgesics.[1][2] The effects of bucinnazine can be reversed by opioid antagonists such as naloxone, confirming its mechanism of action through μ-opioid receptor activation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O | [1][2] |

| Molar Mass | 272.392 g/mol | [1][2] |

| Boiling Point | 184 - 185 °C (0.2 mmHg) | [5] |

| Melting Point (HCl salt) | 203-206°C to 211-213°C | [1] |

| Solubility | Soluble in DMSO, not in water | [1] |

| pKa | 6.78±0.10 (Predicted) | [5] |

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This suggests a synthetic strategy involving the acylation of a 1-cinnamylpiperazine intermediate. This intermediate, in turn, can be synthesized from piperazine and a cinnamyl halide.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in two main steps:

-

Synthesis of 1-Cinnamylpiperazine: This intermediate is prepared by the N-alkylation of piperazine with a cinnamyl halide (e.g., cinnamyl chloride or bromide).[1][6]

-

Acylation of 1-Cinnamylpiperazine: The secondary amine of 1-cinnamylpiperazine is then acylated using butyryl chloride to yield the final product.[1][5]

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocol

PART 1: Synthesis of trans-1-Cinnamylpiperazine

This procedure is adapted from established methods for the N-alkylation of piperazine.[6][7] trans-1-Cinnamylpiperazine is a key intermediate used in the synthesis of various biologically active compounds.[8]

Materials:

-

Piperazine (anhydrous)

-

Cinnamyl chloride

-

Isopropanol

-

Chloroform

-

Sodium hydroxide solution

-

Potassium carbonate (anhydrous)

-

n-Hexane

Equipment:

-

Round-bottom flask with reflux condenser and stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve a significant excess of anhydrous piperazine (e.g., 5 molar equivalents) in isopropanol.

-

Slowly add cinnamyl chloride (1 molar equivalent) dropwise to the stirred piperazine solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 70°C and maintain it for 3 hours with continuous stirring.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in chloroform and transfer it to a separatory funnel.

-

Wash the chloroform solution sequentially with a sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and remove the chloroform in vacuo.[6]

-

The crude product can be purified by vacuum distillation to remove excess piperazine and isolate N-cinnamylpiperazine.[6] The product can be further purified by recrystallization from n-hexane.[6]

PART 2: Synthesis of this compound

This step involves the nucleophilic acylation of the synthesized 1-cinnamylpiperazine.[1]

Materials:

-

1-Cinnamylpiperazine (from Part 1)

-

Butyryl chloride

-

Chloroform or Benzene

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Dry benzene (for hydrochloride salt formation)

-

Dry hydrogen chloride gas

-

Ethanol-ether (for recrystallization)

Equipment:

-

Round-bottom flask with a dropping funnel and stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for gas introduction

-

Filtration apparatus

Procedure:

-

Dissolve 1-cinnamylpiperazine (1 molar equivalent) and sodium bicarbonate (a slight excess) in chloroform.[9]

-

Cool the mixture in an ice bath.

-

Add a solution of butyryl chloride (1 molar equivalent) in chloroform dropwise to the stirred mixture.[9]

-

Allow the reaction to proceed at room temperature for several hours with continuous stirring.[9]

-

Wash the chloroform solution with water and dry it over anhydrous sodium sulfate.[9]

-

Concentrate the solution under reduced pressure to obtain the crude product as an oil.[9]

-

The crude this compound can be purified by vacuum distillation.[9]

-

For the preparation of the hydrochloride salt, dissolve the purified base in dry benzene and pass dry hydrogen chloride gas through the solution.[9]

-

Collect the precipitated hydrochloride salt by filtration and recrystallize it from an ethanol-ether mixture to obtain colorless needles.[9]

Alternative Synthetic Approaches

While the N-alkylation of piperazine with a cinnamyl halide is a common method, reductive amination presents an alternative route for the synthesis of the 1-cinnamylpiperazine intermediate.[10][11] This method involves the reaction of a cinnamaldehyde with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.[12][13]

Reductive Amination Pathway:

Caption: Reductive amination approach to 1-cinnamylpiperazine.

This one-pot procedure can be advantageous in terms of reaction efficiency and milder reaction conditions.[12] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[10][13]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product. A reversed-phase C18 column with UV detection is suitable.[14] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated molecular weight (272.39 g/mol ).[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra will show characteristic peaks for the butyryl, cinnamyl, and piperazine protons and carbons.[15] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amide C=O stretch and the C=C stretch of the cinnamyl group. |

Safety Considerations

Chemical Hazards:

-

Piperazine: Corrosive and can cause severe skin burns and eye damage.[16] It is also a respiratory and skin sensitizer.[17] Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

-

Cinnamyl Chloride: A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

-

Butyryl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

-

This compound: As a potent opioid, it has a high potential for abuse and dependence.[1] It can cause respiratory depression, which can be fatal in high doses.[1] All handling should be done with extreme caution and appropriate safety measures to prevent exposure.

Procedural Hazards:

-

Exothermic Reactions: The acylation reaction can be exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction temperature.

-

Use of Flammable Solvents: Many of the solvents used are flammable. Ensure that all heating is done using appropriate equipment (e.g., heating mantles) and that there are no open flames.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.[18]

-

Chemical-resistant gloves.[18]

-

A lab coat.[18]

-

For handling piperazine and the final product, respiratory protection may be necessary.[18]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic chemistry principles. The two-step approach involving the initial formation of 1-cinnamylpiperazine followed by acylation is a reliable and scalable method. Researchers should have a thorough understanding of the reaction mechanisms and adhere to strict safety protocols due to the hazardous nature of the reagents and the pharmacological activity of the final product. The information provided in this guide serves as a comprehensive resource for the successful and safe synthesis of this potent analgesic compound.

References

-

N-Butyryl-N'-cinnamyl-piperazine - LookChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

Stereoselective Synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction - Taylor & Francis. (2013, December 27). Retrieved February 23, 2026, from [Link]

-

Bucinnazine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis of N-cinnamyl piperazine - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]

-

Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC. (2020, October 26). Retrieved February 23, 2026, from [Link]

- US3573291A - Cinnamylpiperazine preparations - Google Patents. (n.d.).

-

DARK Classics in Chemical Neuroscience: Bucinnazine - ACS Publications. (2021, September 16). Retrieved February 23, 2026, from [Link]

-

1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

-

Acyl Piperazine Opioids, Including 2-Methyl-AP-237 - GOV.UK. (2024, March 27). Retrieved February 23, 2026, from [Link]

-

Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride - PubMed. (1970). Retrieved February 23, 2026, from [Link]

- US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES - Google Patents. (n.d.).

-

Piperazine, 1-butyryl-4-(o-chlorocinnamyl)-, monohydrochloride - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]

-

New analgetic agents. V. This compound hydrochloride and related compounds - PubMed. (1968). Retrieved February 23, 2026, from [Link]

-

New analgetic agents. V. This compound hydrochloride and related compounds | Journal of Medicinal Chemistry - ACS Publications. (1968). Retrieved February 23, 2026, from [Link]

-

Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved February 23, 2026, from [Link]

-

The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Retrieved February 23, 2026, from [Link]

-

Reductive amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC. (2024, October 15). Retrieved February 23, 2026, from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 23, 2026, from [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 23, 2026, from [Link]

-

A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved February 23, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved February 23, 2026, from [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (n.d.). Retrieved February 23, 2026, from [Link]

-

New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/ - I.R.I.S. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

- 1. Buy this compound | 17730-82-4 | >98% [smolecule.com]

- 2. Bucinnazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. caymanchem.com [caymanchem.com]

- 5. lookchem.com [lookchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]

- 8. trans-1-Cinnamylpiperazine | 87179-40-6 [chemicalbook.com]

- 9. US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES - Google Patents [patents.google.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. mmbio.byu.edu [mmbio.byu.edu]

Technical Monograph: 1-Butyryl-4-cinnamylpiperazine (Bucinnazine)

[1][2][3]

Executive Summary

This compound (Bucinnazine) is a potent synthetic analgesic originally synthesized in Japan (1968) and utilized clinically in China for cancer pain management. Structurally distinct from the morphinan, phenylpiperidine (fentanyl), and diphenylheptanone (methadone) classes, it represents the prototype of the acyl-cinnamylpiperazines .

Its primary mechanism of action is selective agonism of the

Chemical Architecture & Synthesis

Bucinnazine comprises a piperazine core substituted at the

Physicochemical Profile

| Parameter | Value | Note |

| Formula | ||

| Molar Mass | 272.39 g/mol | |

| LogP | ~2.52 | High lipophilicity |

| pKa | ~6.78 | Predominantly ionized at physiological pH |

| Solubility | DMSO, Ethanol | Poor water solubility (Free base) |

Protocol 1: Chemical Synthesis (Acylation Strategy)

Context: The synthesis relies on the nucleophilic attack of the secondary amine of 1-cinnamylpiperazine on the carbonyl carbon of butyryl chloride.

Reagents:

-

n-Butyryl chloride (Acylating agent)[5]

-

Sodium bicarbonate (Base scavenger)

-

Chloroform or Benzene (Solvent)[4]

Step-by-Step Methodology:

-

Preparation: Dissolve 1-cinnamylpiperazine (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous chloroform under an inert nitrogen atmosphere.

-

Addition: Cool the solution to 0–5°C. Add n-butyryl chloride (1.1 eq) dropwise over 30 minutes to prevent thermal runaway and side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor consumption of the amine via TLC (Mobile phase: MeOH:DCM 1:9).

-

Work-up: Wash the organic layer with water (

) to remove inorganic salts. Dry over anhydrous -

Purification: Concentrate the organic layer under reduced pressure. The resulting oil can be distilled or converted to the hydrochloride salt (mp 184–187°C) by bubbling dry HCl gas through a benzene solution.[4]

Pharmacodynamics: Mechanism of Action

The analgesic efficacy of Bucinnazine is mediated strictly through the

Receptor Binding & Selectivity

-

Primary Target:

-Opioid Receptor ( -

Secondary Targets: Negligible affinity for

- (KOR) and -

Antagonism: Effects are fully reversible by Naloxone and Naltrexone , confirming opioid receptor specificity.[7]

Intracellular Signaling Cascade

Upon binding, Bucinnazine stabilizes the active conformation of the MOR, triggering the dissociation of the heterotrimeric G-protein (

-

cAMP Inhibition: The

subunit inhibits Adenylate Cyclase , reducing intracellular cAMP levels. This decreases Protein Kinase A (PKA) activity, altering the phosphorylation state of downstream nociceptive modulators. -

Ion Channel Modulation (Hyperpolarization):

-

Pre-synaptic: The

complex inhibits Voltage-Gated Calcium Channels (VGCCs), preventing calcium influx and blocking the release of excitatory neurotransmitters (Glutamate, Substance P). -

Post-synaptic: Activation of G-protein coupled Inwardly Rectifying Potassium channels (GIRK) leads to

efflux, hyperpolarizing the neuron and inhibiting action potential propagation.

-

Biased Agonism (The -Arrestin Factor)

Recent pharmacological profiling indicates that Bucinnazine acts as a full agonist but recruits

-

Implication: Since

-arrestin recruitment is linked to receptor downregulation (tolerance) and respiratory depression, this lower recruitment efficacy may explain historical claims of a "superior safety profile," although overdose lethality remains high due to the sheer potency of the

Visualization: MOR Signaling Pathway

Figure 1: Signal transduction cascade initiated by Bucinnazine binding to the Mu-Opioid Receptor.

Pharmacokinetics & Metabolism

Understanding the metabolic fate is critical for toxicology and drug testing. Bucinnazine undergoes extensive hepatic metabolism.

Metabolic Pathways[9]

-

N-Dealkylation (Major): Mediated by CYP450 isoforms (likely CYP3A4/2D6).[8]

-

De-butyrylation yields 1-Cinnamylpiperazine .

-

De-cinnamylation yields 1-Butyrylpiperazine .

-

-

Hydroxylation: Occurs on the cinnamyl ring or the butyryl chain, followed by Phase II conjugation (Glucuronidation) for renal excretion.

Visualization: Metabolic Fate

Figure 2: Primary metabolic pathways of Bucinnazine leading to renal excretion.

Experimental Protocols: In Vivo Validation

To verify the analgesic potency of synthesized Bucinnazine, the Tail-Flick Latency Test is the gold standard for spinal reflex analgesia.

Protocol 2: Murine Warm Water Tail-Flick Assay

Objective: Determine the

Materials:

-

Subjects: Male ICR mice (20–30g).

-

Water bath maintained at

. -

Stopwatch (0.1s precision).

-

Compound: Bucinnazine HCl dissolved in saline.

Workflow:

-

Baseline Measurement: Immerse the distal third of the mouse tail in the water bath. Record the latency (time) until the mouse flicks its tail.

-

Cut-off: 10 seconds to prevent tissue damage.

-

Mice with baseline >5s are excluded.

-

-

Administration: Administer Bucinnazine via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Dose range: 0.1, 1, 3, 10 mg/kg (logarithmic spacing).

-

-

Testing: Re-measure tail-flick latency at 15, 30, 60, and 120 minutes post-injection.

-

Calculation: Convert latency to % Maximum Possible Effect (%MPE) :

-

Validation: Administer Naloxone (1 mg/kg) 15 minutes post-Bucinnazine to verify reversal of analgesia.

Safety & Toxicology Profile

While originally marketed with claims of a superior safety profile, contemporary data highlights significant risks associated with the acyl-cinnamylpiperazine class.

-

Respiratory Depression: The primary cause of lethality. Activation of MORs in the Pre-Bötzinger complex of the brainstem suppresses respiratory rhythm.

-

Corrosivity: Anecdotal and case reports suggest AP-237 and its analogues (e.g., 2-Methyl-AP-237) are caustic to veins and mucous membranes, likely due to the acidic nature of the hydrochloride salt and impurities from incomplete synthesis.

-

Dependence: Rapid development of tolerance and withdrawal syndrome upon cessation, indistinguishable from morphine withdrawal.

References

-

Irikura, T., et al. (1968).[9] "New Analgetic Agents. V. This compound Hydrochloride and Related Compounds."[10][11] Journal of Medicinal Chemistry. Link

-

World Health Organization (WHO). (2022). "Critical Review Report: 2-Methyl-AP-237." Expert Committee on Drug Dependence. Link

-

Vandeputte, M. M., et al. (2022). "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro." Archives of Toxicology. Link

-

Cayman Chemical. (2020). "Standardized Naming System for the Cinnamylpiperazine Class of Synthetic Opioids." Cayman News. Link

-

Drug Enforcement Administration (DEA). (2023). "Bucinnazine (AP-237) Drug Fact Sheet." Diversion Control Division. Link

Sources

- 1. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DARK Classics in Chemical Neuroscience: Bucinnazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES - Google Patents [patents.google.com]

- 5. Buy this compound | 17730-82-4 | >98% [smolecule.com]

- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 7. Bucinnazine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. New analgetic agents. V. This compound hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. Analgesic and tolerance studies with AP-237, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Butyryl-4-cinnamylpiperazine (BCP) as a µ-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyryl-4-cinnamylpiperazine (BCP), also known as bucinnazine or AP-237, is a potent synthetic opioid analgesic.[1][2] First synthesized in the 1970s in Japan, it has seen clinical use, particularly in China, for the management of severe pain, including cancer-related pain.[1][3] Structurally distinct from fentanyl and its analogues, BCP belongs to the cinnamylpiperazine class of opioids.[4] This guide provides a comprehensive technical overview of BCP, focusing on its core mechanism of action as a µ-opioid receptor (MOR) agonist. It details its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. The document is intended to serve as a foundational resource for researchers and professionals engaged in opioid research and the development of novel analgesics.

Introduction to this compound (BCP)

BCP is a synthetic opioid that has gained attention for its potent analgesic properties.[1] It is structurally a piperazine derivative with butyryl and cinnamyl groups, which are key to its pharmacological activity.[1] While initially purported to be a non-narcotic analgesic, subsequent research has unequivocally demonstrated that BCP and its analogues are potent and selective agonists of the µ-opioid receptor.[2] This activity at the MOR is responsible for its analgesic effects, but also its potential for abuse and dependence.[1][2] The effects of BCP can be reversed by the opioid antagonist naloxone, further confirming its mechanism of action through MOR activation.[1][2]

Chemical and Physical Properties

BCP is a synthetic compound with the molecular formula C₁₇H₂₄N₂O and a molar mass of approximately 272.392 g/mol .[1]

Synthesis: The synthesis of BCP typically involves a two-step process:

-

Preparation of Cinnamylpiperazine: This intermediate is synthesized by reacting cinnamyl bromide or chloride with piperazine.

-

Acylation: The resulting cinnamylpiperazine is then acylated with n-butyryl chloride to yield this compound.[1]

Solubility and Storage: BCP is soluble in DMSO but not in water. For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C. For short-term storage, 0-4°C is suitable.[1]

Mechanism of Action: A µ-Opioid Receptor Agonist

The primary mechanism of action of BCP is its agonist activity at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2][5] The binding of BCP to the MOR initiates a cascade of intracellular signaling events that ultimately lead to analgesia.

Upon activation by an agonist like BCP, the MOR undergoes a conformational change, leading to the activation of intracellular G proteins (Gi/o). This activation results in:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of ion channels:

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release at the presynaptic terminal.[6]

-

These events collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals.

Caption: Experimental workflow for assessing µ-opioid receptor agonism.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BCP for the µ, δ, and κ-opioid receptors.

Principle: This competitive binding assay measures the ability of a test compound (BCP) to displace a radiolabeled ligand with known high affinity for the opioid receptor.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human MOR) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound (BCP).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of BCP in activating G proteins coupled to the µ-opioid receptor.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound (BCP).

-

Include control wells for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Harvesting and Detection: Separate bound and free [³⁵S]GTPγS using filtration, and measure the radioactivity as described previously.

-

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the agonist).

-

Structure-Activity Relationships (SAR)

The chemical structure of BCP is a key determinant of its pharmacological activity. The piperazine core and its substituents are crucial for its interaction with the µ-opioid receptor.

Caption: Structure-activity relationship considerations for BCP.

-

Piperazine Core: This central heterocyclic ring serves as a scaffold for the other functional groups. [4]* Butyryl Group: The acyl group at the 1-position of the piperazine ring is important for agonist activity. Variations in the length and nature of this acyl chain can modulate potency and efficacy. [1]* Cinnamyl Group: The cinnamyl moiety at the 4-position is crucial for binding to the µ-opioid receptor. [4]Modifications to the phenyl ring or the propylene linker can significantly affect binding affinity and selectivity.

Conclusion and Future Directions

This compound is a potent µ-opioid receptor agonist with demonstrated analgesic effects. Its unique chemical structure, distinct from traditional opioids and fentanyl-related compounds, makes it a subject of interest for both medicinal chemistry and pharmacology. A thorough understanding of its pharmacological profile is essential for the development of safer and more effective analgesics.

Future research should focus on:

-

Comprehensive Pharmacological Characterization: Obtaining detailed quantitative data on the binding affinities, potencies, and efficacies of BCP at all three opioid receptor subtypes using a variety of functional assays.

-

In Vivo Studies: Conducting well-controlled preclinical studies to evaluate the analgesic efficacy, side-effect profile (including respiratory depression and abuse liability), and pharmacokinetic properties of BCP.

-

SAR Exploration: Synthesizing and evaluating novel analogues of BCP to identify compounds with improved therapeutic indices, such as biased agonists that preferentially activate G-protein signaling over β-arrestin pathways. [7]

References

-

ACS Publications. (2021, September 16). DARK Classics in Chemical Neuroscience: Bucinnazine. Available at: [Link]

-

PubMed. (1970, June). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Available at: [Link]

-

The University of Arizona. (2018). A Kappa Opioid Receptor Agonist Blocks Bone Cancer Pain Without Altering Bone Loss, Tumor Size, or Cancer Cell Proliferation in a Mouse Model of Cancer-Induced Bone Pain. Available at: [Link]

-

PubMed. (2022, June 15). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available at: [Link]

-

PubMed. (2013, May 15). Involvement of peripheral cannabinoid and opioid receptors in β-caryophyllene-induced antinociception. Available at: [Link]

-

Irish Health Pro. (2012, February 1). Advances in breakthrough cancer pain management. Available at: [Link]

-

PubMed. (1968, July). New analgetic agents. V. This compound hydrochloride and related compounds. Available at: [Link]

-

MDPI. (2025, October 15). κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation. Available at: [Link]

-

MDPI. (2025, January 29). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. Available at: [Link]

-

Wikipedia. Bucinnazine. Available at: [Link]

-

LookChem. N-Butyryl-N'-cinnamyl-piperazine. Available at: [Link]

-

GOV.UK. (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Available at: [Link]

-

MDPI. (2020, December 22). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Available at: [Link]

-

PLOS One. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available at: [Link]

-

PMC. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available at: [Link]

-

International Journal of Research & Review. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

NCBI Bookshelf. (2023, July 24). Physiology, Opioid Receptor. Available at: [Link]

-

Pain Physician. Opioid Pharmacology. Available at: [Link]

-

Pillars at Taylor University. A Chemical Overview of Opioid Receptors and Their Agonists. Available at: [Link]

- Google Patents. US3573291A - Cinnamylpiperazine preparations.

Sources

- 1. Buy this compound | 17730-82-4 | >98% [smolecule.com]

- 2. Bucinnazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Pharmacological properties of 1-Butyryl-4-cinnamylpiperazine

An In-depth Technical Guide to the Pharmacological Properties of 1-Butyryl-4-cinnamylpiperazine (Bucinnazine/AP-237)

Executive Summary

This compound, also known by the names Bucinnazine and AP-237, is a potent synthetic opioid analgesic belonging to the cinnamylpiperazine class.[1][2][3] First synthesized in Japan in the 1970s, it has seen clinical use, particularly in China, for the management of pain, including cancer-related pain.[1][2] Its unique structure, featuring a piperazine core as opposed to the piperidine core of fentanyl, confers a distinct pharmacological profile.[1][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, metabolic fate, and preclinical data, intended for researchers, scientists, and professionals in drug development.

Chemical Profile and Synthesis

This compound is characterized by a piperazine ring functionalized with a butyryl group at one nitrogen and a cinnamyl group at the other.[1] This structure is fundamental to its interaction with opioid receptors.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]butan-1-one |

| Synonyms | Bucinnazine, AP-237, 1-N-butyryl-4-cinnamylpiperazine |

| Molecular Formula | C₁₇H₂₄N₂O |

| Molar Mass | 272.392 g/mol [1][2] |

| Appearance | Colorless viscous liquid (as free base)[5] |

| Solubility | Soluble in DMSO, not in water[1] |

| Storage | Dry, dark, at 0-4°C (short-term) or -20°C (long-term)[1] |

Synthesis Pathway

The synthesis of this compound is a well-established multi-step process rooted in piperazine chemistry.[1] The primary route involves a two-step process: N-alkylation followed by N-acylation.

Experimental Protocol: Synthesis of this compound Hydrochloride [1][5]

-

Step 1: Synthesis of 1-Cinnamylpiperazine.

-

React cinnamyl bromide or cinnamyl chloride with an excess of piperazine in a suitable solvent. The excess piperazine acts as both a reactant and a base to neutralize the hydrogen halide formed.

-

Alternatively, to a mixture of 1-cinnamylpiperazine and sodium bicarbonate in chloroform, add a solution of n-butyryl chloride dropwise with stirring.[5]

-

-

Step 2: N-Acylation.

-

The resulting 1-cinnamylpiperazine is then acylated using n-butyryl chloride. The reaction is typically carried out in the presence of a base (e.g., sodium bicarbonate) to scavenge the HCl byproduct.[5]

-

The mixture is stirred at room temperature for several hours to ensure the completion of the reaction.[5]

-

-

Step 3: Purification and Salt Formation.

-

The crude product is purified via distillation under reduced pressure.[5]

-

For the hydrochloride salt, the purified free base is dissolved in a dry solvent like benzene or ethanol, and dry hydrogen chloride gas is introduced, causing the crystalline salt to precipitate.[5]

-

The precipitate is collected by filtration and can be recrystallized from a solvent system like ethanol-ether to yield the final product.[5]

-

Caption: Chemical synthesis workflow for this compound.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for Bucinnazine is its function as a potent and selective agonist at the μ-opioid receptor (MOR).[2][6] This interaction is responsible for its analgesic effects. Subsequent studies have confirmed that it has a marked reinforcing effect, and its actions are reversed by the opioid antagonist naloxone, which can also precipitate withdrawal symptoms, further solidifying its classification as a MOR-mediated opioid.[1][2] Its affinity for the δ-opioid and κ-opioid receptors is relatively low.[2]

Upon binding to the MOR, which is a G-protein coupled receptor (GPCR), Bucinnazine initiates a downstream signaling cascade:

-

G-Protein Activation : It promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

-

Inhibition of Adenylate Cyclase : The activated Gα-subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Ion Channel Modulation : The Gβγ-subunits directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

Neuronal Hyperpolarization : The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, decreasing its excitability and inhibiting the release of nociceptive neurotransmitters like substance P and glutamate.[7] This suppression of pain signals underlies its analgesic effect.[7]

Caption: Simplified µ-opioid receptor (MOR) signaling pathway activated by Bucinnazine.

Pharmacokinetics and Metabolism

While direct, comprehensive metabolic studies on Bucinnazine are limited, its metabolic fate can be predicted based on the metabolism of structurally related piperazine compounds and synthetic opioids.[8] The metabolism is expected to proceed through Phase I and Phase II reactions, primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes.[8]

-

Phase I Metabolism : The initial phase likely involves N-dealkylation and hydroxylation.

-

N-dealkylation : This can occur at two positions: removal of the butyryl group to yield N-cinnamyl-piperazine (de-butyrylation) or removal of the cinnamyl group to form N-butyryl-piperazine (de-cinnamylation).[8]

-

Hydroxylation : The addition of a hydroxyl (-OH) group can occur on the aromatic ring of the cinnamyl moiety or on the aliphatic butyryl chain.[8]

-

-

Phase II Metabolism : The polar metabolites from Phase I reactions undergo conjugation to further increase their water solubility and facilitate excretion. These reactions typically include glucuronidation and sulfation.[8]

Caption: Predicted metabolic pathways for this compound.

Preclinical Pharmacological Profile

In Vitro Activity

The interaction of Bucinnazine and its analogs with the μ-opioid receptor has been characterized using various in vitro assays. The β-arrestin recruitment assay is a common functional assay to quantify receptor activation.[9][10]

Comparative In Vitro Activity at the μ-Opioid Receptor [4][9][10][11]

| Compound | Potency (EC₅₀) | Efficacy (Eₘₐₓ) (relative to Hydromorphone) | Notes |

| AP-237 (Bucinnazine) | Data Not Quantified | Lower than Fentanyl | Potent MOR agonist.[2] |

| 2-methyl AP-237 | Data Not Reported | 125% | More efficacious than Bucinnazine in this assay.[9][11] |

| AP-238 | 248 nM | Data Not Reported | Most potent of the tested cinnamylpiperazines in this study.[9][11] |

| Fentanyl | High | Substantially higher than cinnamylpiperazines | High-efficacy, potent MOR agonist.[4] |

The available data indicates that while Bucinnazine and its derivatives are effective MOR agonists, they exhibit lower in vitro potency and efficacy compared to fentanyl.[4][11]

Experimental Protocol: μ-Opioid Receptor (MOR) Activation Assay (β-Arrestin Recruitment) [4][10]

-

Cell Culture : Utilize a stable cell line (e.g., HEK293 or CHO) engineered to co-express the human μ-opioid receptor (hMOR) and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase or luciferase).

-

Compound Preparation : Prepare a dilution series of the test compound (this compound) and a reference agonist (e.g., hydromorphone) in an appropriate assay buffer.

-

Assay Procedure :

-

Plate the cells in a multi-well format (e.g., 96- or 384-well plates) and allow them to adhere.

-

Add the diluted compounds to the respective wells.

-

Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection : Add the reporter enzyme substrate. The interaction between the recruited β-arrestin fusion protein and its complementation partner generates a detectable signal (e.g., chemiluminescence or fluorescence).

-

Data Analysis :

-

Measure the signal intensity using a plate reader.

-

Plot the signal intensity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

-

In Vivo Analgesic Activity

Bucinnazine has demonstrated significant analgesic effects across multiple species and pain models.[12] A detailed study reported its efficacy in various tests, where it was compared to morphine and pentazocine.[12]

-

Rodent Models : Effective in the inflamed paw pressure and tail flick tests in rats, and the hot plate and writhing tests in mice.[12]

-

Other Species : Showed analgesic activity in the tooth pulp test in rabbits and the intra-arterial bradykinin test in dogs.[12]

-

Side Effect Profile : Studies in rodents indicated a low physical dependence liability as measured by the mouse jumping test and a lack of a withdrawal syndrome, suggesting a potentially better safety profile compared to morphine in this context.[12]

Conclusion and Future Directions

This compound (Bucinnazine/AP-237) is a well-characterized synthetic opioid analgesic whose pharmacological effects are mediated primarily through its selective agonist activity at the μ-opioid receptor. Its unique cinnamylpiperazine scaffold distinguishes it from fentanyl-class opioids and provides a basis for its distinct pharmacological profile, which includes potent analgesia with potentially lower physical dependence liability.[4][12]

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide array of biological activities.[10] This suggests that the cinnamylpiperazine backbone could be a promising template for developing novel therapeutic agents. Further research to fully elucidate the structure-activity relationships, signaling bias at the MOR, and potential for off-target effects is warranted to explore the full therapeutic potential and risks of this chemical class.

References

-

Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Available from: [Link]

-

PubMed. (n.d.). Analgesic and tolerance studies with AP-237, a new analgesic. Available from: [Link]

-

Beckman Coulter. (n.d.). Antipsychotic Drug Monitoring. Available from: [Link]

-

PubMed. (1970, June). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Available from: [Link]

-

Wikipedia. (n.d.). Bucinnazine. Available from: [Link]

-

ResearchGate. (n.d.). Screening models for antipsychotic drugs. Available from: [Link]

-

Quest Diagnostics. (n.d.). Drug Monitoring, Antipsychotics, with Confirmation, Urine. Available from: [Link]

-

PubMed. (2022, June 15). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available from: [Link]

-

PubMed. (1968, July). New analgetic agents. V. This compound hydrochloride and related compounds. Available from: [Link]

- Google Patents. (n.d.). US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES.

-

ResearchGate. (2022, March 11). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 | Request PDF. Available from: [Link]

-

ResearchGate. (2019, March 5). FMR1 Reactivating Treatments in Fragile X iPSC-Derived Neural Progenitors In Vitro and In Vivo. Available from: [Link]

-

PMC. (n.d.). Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations. Available from: [Link]

-

Frontiers. (n.d.). mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence. Available from: [Link]

-

ACS Publications. (2021, September 16). DARK Classics in Chemical Neuroscience: Bucinnazine. Available from: [Link]

-

LookChem. (n.d.). N-Butyryl-N'-cinnamyl-piperazine. Available from: [Link]

-

PMC. (n.d.). Modeling fragile X syndrome in the Fmr1 knockout mouse. Available from: [Link]

-

J-GLOBAL. (n.d.). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available from: [Link]

-

ScienceDirect. (n.d.). Molecular analysis of FMR1 alleles for fragile X syndrome diagnosis and patient stratification. Available from: [Link]

-

ResearchGate. (2024, October 4). Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review | Request PDF. Available from: [Link]

-

Asuragen. (n.d.). A Novel FMR1 PCR Method for the Routine Detection of Low Abundance Expanded Alleles and Full Mutations in Fragile X Syndrome. Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Bucinnazine Hydrochloride?. Available from: [Link]

-

Office of Justice Programs. (2022, March 1). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available from: [Link]

Sources

- 1. Buy this compound | 17730-82-4 | >98% [smolecule.com]

- 2. Bucinnazine - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is the mechanism of Bucinnazine Hydrochloride? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]

- 12. Analgesic and tolerance studies with AP-237, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Butyryl-4-cinnamylpiperazine (AP-237) discovery and history

An In-Depth Technical Guide to 1-Butyryl-4-cinnamylpiperazine (AP-237): Discovery, History, and Scientific Profile

Abstract

This compound, commonly known as AP-237 or Bucinnazine, is a potent synthetic opioid of the cinnamylpiperazine class. First synthesized in the 1970s as part of a research initiative into novel analgesic agents, it demonstrated analgesic potency comparable to morphine.[1] For years, its primary legitimate use was in China for the management of cancer-related pain.[1][2][3] However, beginning in the late 2010s, AP-237 and its derivatives, such as 2-methyl-AP-237, emerged on the illicit drug market as novel psychoactive substances (NPS), posing a significant public health risk.[4][5] This guide provides a comprehensive technical overview of AP-237, detailing its historical development, synthetic pathways, and pharmacological profile for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of AP-237 originates from a broader scientific effort to discover new, effective analgesics with potentially improved safety profiles over existing opioids.

Initial Synthesis and Patenting

The first synthesis and reporting of this compound and related piperazine-amides occurred in Japan in the late 1960s and 1970s.[1][6] Research published in the Journal of Medicinal Chemistry in 1968 by Irikura and colleagues detailed the synthesis of a series of 1-acyl-4-substituted piperazines, including the compound that would become known as AP-237, and identified its promising analgesic activity.[7][8]

A corresponding United States Patent (US3625965A), filed in 1969 and granted in 1971, described these compounds as useful analgesics and antiphlogistics with non-addictive properties, a claim that would later be contested by further research.[9] This initial work laid the chemical foundation for the entire class of cinnamylpiperazine opioids. The designation "AP-237" can be traced back to a Japanese journal article from this era.[10]

Clinical Application and Subsequent Obscurity

Following its initial discovery, AP-237, under the name Bucinnazine, found a niche in clinical practice. By 1986, it was widely used in China as a prescription medication for treating pain in cancer patients, valued for its morphine-equipotent analgesia and a reportedly higher therapeutic index.[1][2][3] Despite this application, it did not gain regulatory approval or widespread medical use in the United States or Europe and remained relatively obscure in Western pharmacology for decades.[5]

Re-emergence as a Novel Psychoactive Substance (NPS)

The landscape changed dramatically in the late 2010s. Driven by efforts to circumvent international drug controls on fentanyl and its analogues, clandestine laboratories began to explore structurally distinct opioid classes.[11] The cinnamylpiperazines, with their publicly available synthesis routes, became an attractive alternative. In March 2019, a methylated derivative, 2-methyl-AP-237 (also known as 2-MAP), was first identified by a forensic laboratory in Slovenia.[1] This was followed by the appearance of AP-237 itself on the illicit market in the United States and Europe, often found in seized heroin samples or sold as a standalone product.[5][12] This resurgence has led to numerous non-fatal and fatal intoxications, prompting regulatory action and renewed scientific interest.[11][13]

Synthetic Chemistry

The synthesis of AP-237 is a straightforward two-step process, which contributes to its appeal for clandestine manufacturing.[2][14] The methodology relies on fundamental principles of nucleophilic substitution and acylation.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is derived from methodologies described in the scientific and patent literature.[2][9][15]

Step 1: Synthesis of 1-Cinnamylpiperazine Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.0 equivalent) and a suitable base such as sodium bicarbonate (≥2.0 equivalents) in an appropriate solvent like chloroform or isopropanol.

-

Nucleophilic Substitution: To this stirring suspension, add cinnamyl chloride or cinnamyl bromide (1.0 equivalent) dropwise at room temperature. The choice of cinnamyl halide affects reactivity, with the bromide being more reactive. The rationale for using a base is to neutralize the hydrohalic acid byproduct (HCl or HBr) formed during the reaction, driving the equilibrium towards the product.

-

Reaction Completion: The reaction mixture is typically stirred at room temperature for several hours or heated to reflux to ensure complete conversion.

-

Work-up and Isolation: After cooling, the reaction mixture is washed with water to remove the inorganic base and its salt. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 1-cinnamylpiperazine, often as an oil. This intermediate can be purified by vacuum distillation if necessary.

Step 2: Acylation to form this compound

-

Reaction Setup: Dissolve the 1-cinnamylpiperazine intermediate (1.0 equivalent) and a base (e.g., sodium bicarbonate, 1.1 equivalents) in a dry, inert solvent such as benzene or chloroform. Anhydrous conditions are crucial to prevent hydrolysis of the acylating agent.

-

Nucleophilic Acylation: Add n-butyryl chloride (1.0 equivalent) dropwise to the cooled, stirring solution. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyryl chloride in a classic nucleophilic acyl substitution.[2]

-

Reaction Completion: The mixture is stirred for several hours at room temperature to allow the reaction to proceed to completion.

-

Work-up and Free Base Isolation: The solution is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free base of AP-237 as an oil.

Step 3: Salt Formation

-

Protonation: Dissolve the purified oily free base in a dry solvent like benzene or acetonitrile.

-

Precipitation: Bubble dry hydrogen chloride gas through the solution. This protonates the tertiary amine on the piperazine ring, forming the hydrochloride salt which is insoluble in the nonpolar solvent and precipitates out.

-

Isolation: The crystalline precipitate is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol-ether) to yield pure this compound hydrochloride.[9]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound HCl (AP-237).

Pharmacological Profile

AP-237's pharmacological activity is characteristic of a classic opioid, mediated primarily through its interaction with the μ-opioid receptor (MOR).

Mechanism of Action

Subsequent to its initial, and incorrect, classification as a "non-narcotic" analgesic, studies have unequivocally demonstrated that AP-237 and its analogues are potent and selective agonists of the μ-opioid receptor (MOR).[1][5] Their affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors is significantly lower.[14] This selective agonist activity at the MOR is responsible for its analgesic effects, as well as its high potential for abuse, tolerance, and dependence.[1][16] The effects of AP-237 can be reversed by opioid antagonists like naloxone, further confirming its MOR-mediated mechanism.[1]

Receptor Binding and Functional Activity

In vitro studies are essential for quantifying the interaction of a ligand with its receptor. This is typically achieved through competitive binding assays (to determine binding affinity, Ki) and functional assays (to determine potency, EC50, and efficacy, Emax). While data for AP-237 itself is less prevalent in recent literature than for its more notorious analogue, 2-methyl-AP-237, comparative studies provide valuable insights.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, % vs. Hydromorphone) |

| 2-Methyl AP-237 | MOR (μ) | 12.9[14] | - | 125%[17][18] |

| DOR (δ) | 2910[14] | - | - | |

| KOR (κ) | 5259[14] | - | - | |

| AP-237 (Bucinnazine) | MOR (μ) | - | >3000[17] | Low/Partial Agonist[17] |

| AP-238 | MOR (μ) | - | 248[17][19] | - |

| Fentanyl (Reference) | MOR (μ) | <1[14] | 14.9[17] | High[17][18] |

| Morphine (Reference) | MOR (μ) | <1[14] | 290[17] | - |

Note: Data is compiled from multiple studies using different assay conditions (e.g., β-arrestin2 recruitment), so direct comparisons should be made with caution.

The data indicates that while 2-methyl-AP-237 has a respectable binding affinity for the MOR, it is less potent than fentanyl and morphine.[14] Interestingly, in a β-arrestin2 recruitment assay, 2-methyl-AP-237 showed higher efficacy than the reference agonist hydromorphone, while AP-237 itself demonstrated very low potency, acting more like a partial agonist in that specific assay.[17] This highlights the significant impact of a single methyl group on the piperazine ring on the compound's pharmacological profile.

MOR Signaling Pathway

As a MOR agonist, AP-237 initiates a cascade of intracellular events upon binding. The MOR is a G-protein coupled receptor (GPCR).

-

Agonist Binding: AP-237 binds to the extracellular domain of the MOR.

-

Conformational Change: This binding induces a conformational change in the receptor.

-

G-Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated Gαi/o and Gβγ subunits dissociate and modulate several effectors:

-

Inhibition of Adenylyl Cyclase: Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: Gβγ subunits directly inhibit voltage-gated Ca2+ channels (reducing neurotransmitter release) and activate G-protein-coupled inwardly rectifying K+ channels (GIRKs), causing hyperpolarization of the neuron and reducing its excitability.

-

-

Desensitization: Prolonged activation leads to receptor phosphorylation by GPCR kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein (desensitization) and can initiate receptor internalization and downstream signaling, which is implicated in the development of tolerance and side effects.

Caption: Simplified μ-Opioid Receptor (MOR) signaling cascade initiated by AP-237.

In Vivo Analgesic Profile

Animal studies conducted during its initial development confirmed AP-237's efficacy as an analgesic across multiple species and routes of administration.[20] It was shown to be effective in various pain models, including:

-

Hot Plate and Writhing Tests (Mice): Measures of thermal and chemically-induced pain, respectively.

-

Tail Flick and Inflamed Paw Pressure Tests (Rats): Assessments of spinal and inflammatory pain.

-

Tooth Pulp Test (Rabbits): A model for acute, sharp pain.

These studies established its analgesic profile as being comparable to that of morphine.[1][20]

Conclusion

This compound (AP-237) represents a fascinating case study in medicinal chemistry and pharmacology. Born from a search for safer analgesics in the 1970s, it achieved limited but notable clinical use in China before fading into relative obscurity. Its re-emergence nearly half a century later as a novel psychoactive substance highlights the dynamic and challenging nature of the modern illicit drug landscape. Its straightforward synthesis and potent MOR agonist activity make it and its derivatives a continued subject of interest for both forensic toxicologists and drug development professionals. Understanding the history, chemistry, and pharmacology of AP-237 is crucial for developing analytical detection methods, understanding its public health impact, and informing future research into the complex structure-activity relationships of opioid analgesics.

References

-

World Health Organization. (2021). Critical review report: 2-Methyl AP-237. WHO. [Link]

-

Wikipedia. Bucinnazine. [Link]

-

The Jessup Hale Foundation. 2-Methyl AP-237. [Link]

-

Federal Register. (2024). Schedules of Controlled Substances: Placement of 2-Methyl AP-237 in Schedule I. [Link]

-

Drug Enforcement Administration. 2-METHYL AP-237 (Street Name: 2-MAP). DEA Diversion Control Division. [Link]

-

Carrano, R. A., Kimura, K. K., & McCurdy, D. H. (1975). Analgesic and tolerance studies with AP-237, a new analgesic. Archives Internationales de Pharmacodynamie et de Thérapie, 213(1), 41–57. [Link]

-

Office of Justice Programs. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. [Link]

-

Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate. [Link]

-

GOV.UK. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. [Link]

-

Axis Forensic Toxicology. (2023). A Closer Look at the Novel Emerging Compounds Panel: AP-237 and Brorphine. [Link]

-

World Health Organization. 2-methyl-AP-237. Expert Committee on Drug Dependence Information Repository. [Link]

-

Drug Enforcement Administration. (2021). 2-Methyl-AP-237 (Street Names: 2-MAP). DEA Diversion Control Division. [Link]

-

National Institute of Justice. (2022). Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238. [Link]

-

Resnik, K., Brandão, P., & Alves, E. A. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3527–3534. [Link]

- Irikura, T., et al. (1971). U.S. Patent No. US3625965A.

-

Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]

-

Irikura, T., et al. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry, 11(4), 801–804. [Link]

-

Irikura, T., et al. (1971). United States Patent 3,625,965. [Link]

-

Furlan, et al. (1984). Methyl-piperazino derivatives with analgesic activity. Justia Patents. [Link]

-

Bishop, C. M., et al. (2023). Fatal intoxication involving 2-methyl AP-237. Journal of Forensic Sciences, 68(4), 1361-1367. [Link]

-

LookChem. N-Butyryl-N'-cinnamyl-piperazine. [Link]

-

ResearchGate. Positivity plot (% based on total cases analyzed at CFSRE) for 2-methyl.... [Link]

-

Papsun, D., et al. (2022). Detection of AP‐237 and synthetic cannabinoids on an infused letter sent to a German prisoner. Drug Testing and Analysis, 14(10), 1838-1843. [Link]

- Mauvernay, R. Y. (1971). U.S. Patent No. US3573291A.

-

Irikura, T., et al. (1968). New Analgetic Agents. V. This compound Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]

-

Irikura, T., et al. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. ACS Publications. [Link]

-

Advisory Council on the Misuse of Drugs. (2024). Acyl piperazine opioids, Including 2-Methyl-AP-237. The HRB National Drugs Library. [Link]

-

DrugPatentWatch. Drugs covered by patent 10,369,144. [Link]

Sources

- 1. Bucinnazine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 17730-82-4 | >98% [smolecule.com]

- 3. axisfortox.com [axisfortox.com]

- 4. Site Maintenance [test.deadiversion.usdoj.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New analgetic agents. V. This compound hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES - Google Patents [patents.google.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fatal intoxication involving 2-methyl AP-237 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.who.int [cdn.who.int]

- 15. patents.justia.com [patents.justia.com]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. researchgate.net [researchgate.net]

- 18. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | National Institute of Justice [nij.ojp.gov]

- 20. Analgesic and tolerance studies with AP-237, a new analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Bucinnazine (AP-237)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bucinnazine, also known by the identifier AP-237, is a potent synthetic opioid analgesic belonging to the piperazine-amide chemical class.[1][2] First synthesized in Japan in the 1970s, it has seen clinical application, primarily in China, for the management of moderate to severe pain, particularly in cancer patients.[1][2][3][4] Despite its initial characterization by some as a non-narcotic analgesic, subsequent research has unequivocally demonstrated that Bucinnazine exerts its effects as a potent and selective agonist of the μ-opioid receptor (MOR), with an analgesic potency comparable to that of morphine.[1][5]

In recent years, Bucinnazine and its structural analogs have emerged as novel synthetic opioids (NSOs) on the illicit drug market in Europe and the United States, posing a significant public health concern.[2][6] This guide provides a comprehensive technical overview of Bucinnazine's chemical structure, physicochemical properties, pharmacology, and analytical methodologies, designed to serve as a foundational resource for professionals in the fields of pharmacology, forensic science, and drug development.

Chemical Identity and Physicochemical Properties

Bucinnazine's chemical identity is defined by its unique piperazine core structure, substituted with a butyryl group and a cinnamyl group. This structure is fundamental to its pharmacological activity.

IUPAC Name: 1-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]

Common Synonyms: AP-237, 1-Butyryl-4-cinnamylpiperazine[1][7]

Chemical Identifiers:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Bucinnazine and its hydrochloride salt, which is a common formulation.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [7] |

| Molecular Weight | 272.39 g/mol (Free Base) 308.85 g/mol (HCl Salt) | [5][8] |

| Solubility (HCl Salt) | DMF: 10 mg/ml DMSO: 15 mg/ml Ethanol: 30 mg/ml PBS (pH 7.2): 10 mg/ml | [7] |

| λmax | 254 nm | [7] |

| SMILES | CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 | [1] |

| InChI Key | ZQBMUHABRSEAIK-UXBLZVDNSA-N | [1][8] |

Synthesis and Chemical Structure

While specific, proprietary synthesis protocols are not extensively published, the general synthesis of Bucinnazine follows established principles of organic chemistry involving the formation of amide and amine bonds. A plausible synthetic pathway involves the N-acylation of a cinnamylpiperazine precursor with butyryl chloride or a related acylating agent.

Conceptual Synthesis Workflow

The following diagram illustrates a high-level conceptual workflow for the synthesis of Bucinnazine. This is a representative pathway, and industrial synthesis may employ alternative reagents or strategies to optimize yield and purity.

Caption: Conceptual workflow for the synthesis of Bucinnazine.

Pharmacology and Mechanism of Action

The primary mechanism of action for Bucinnazine is its function as a potent and selective agonist at the μ-opioid receptor (MOR).[1][2][8] Its affinity for the δ-opioid and κ-opioid receptors is comparatively low.[1][5][8] This selective agonism at the MOR is the cornerstone of its analgesic effects and also underlies its potential for abuse and dependence.

Upon administration, Bucinnazine crosses the blood-brain barrier to bind to MORs located predominantly in the brain and spinal cord.[9] This binding event initiates a conformational change in the receptor, triggering a cascade of intracellular signaling events.[9] The key downstream effects include:

-

Inhibition of Adenylate Cyclase: MOR activation leads to the inhibition of the enzyme adenylate cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[9]

-

Modulation of Ion Channels: This reduction in cAMP leads to the closing of voltage-gated calcium channels (reducing neurotransmitter release from presynaptic terminals) and the opening of G protein-coupled inwardly-rectifying potassium channels (causing hyperpolarization of postsynaptic neurons).

The net effect of this signaling cascade is a reduction in neuronal excitability and the suppression of nociceptive (pain) signals traveling from the periphery to the brain.[9] The opioid antagonist naloxone can reverse these effects, which confirms the opioid-receptor-mediated mechanism.[1]

Signaling Pathway of Bucinnazine at the μ-Opioid Receptor

Caption: Bucinnazine's mechanism of action via the μ-opioid receptor.

Pharmacokinetics and Metabolism

Bucinnazine is absorbed after administration and distributed throughout the body, achieving peak plasma concentrations relatively quickly.[9] It is metabolized primarily in the liver by various enzymatic pathways, including those involving cytochrome P450 (CYP450) enzymes.[9] The resulting metabolites, along with the parent drug, are excreted mainly through the kidneys.[9] Although detailed human metabolism studies are limited, research is ongoing to fully characterize its metabolic pathways and identify major metabolites, which is crucial for forensic and clinical toxicology.[10]

Analytical Methodologies

The detection and quantification of Bucinnazine in biological and non-biological samples are critical for both clinical monitoring and forensic investigations. Several advanced analytical techniques are employed for this purpose.

Commonly Used Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for identifying and quantifying Bucinnazine and its analogs in seized drug samples.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for detecting low concentrations of Bucinnazine and its metabolites in biological fluids like blood and urine.[10]

-

Surface-Enhanced Raman Spectroscopy (SERS): A rapid and sensitive technique that has been successfully applied to the detection of Bucinnazine hydrochloride in aqueous solutions and artificial urine, with a low limit of detection.[12]

Exemplary Analytical Workflow: LC-MS/MS

The following protocol outlines a generalized workflow for the analysis of Bucinnazine in a research or forensic laboratory setting.

Step 1: Sample Preparation

-

Objective: To extract Bucinnazine from the biological matrix (e.g., blood, urine) and remove interfering substances.

-

Method: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is typically used. The sample is passed through a specialized column that retains the analyte, which is then eluted with a solvent.

Step 2: Chromatographic Separation

-

Objective: To separate Bucinnazine from other compounds in the extract before it enters the mass spectrometer.

-

Method: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 column is commonly used, with a mobile phase gradient of acetonitrile and water (often with formic acid or ammonium formate) to achieve separation.

Step 3: Mass Spectrometric Detection

-

Objective: To detect and quantify Bucinnazine based on its unique mass-to-charge ratio (m/z).

-

Method: The eluent from the HPLC flows into a tandem mass spectrometer. In the first stage, the precursor ion corresponding to Bucinnazine is selected. In the second stage, this ion is fragmented, and specific product ions are monitored for highly selective and sensitive quantification.

Step 4: Data Analysis

-

Objective: To identify and quantify Bucinnazine in the sample.

-

Method: The presence of the correct precursor and product ions at the expected retention time confirms the identity of Bucinnazine. The concentration is determined by comparing the signal response to that of a calibration curve prepared with certified reference standards.

Toxicology and Clinical Considerations

As a potent μ-opioid agonist, Bucinnazine carries a toxicological profile similar to other opioids like morphine and fentanyl.

-

Adverse Effects: Common side effects include respiratory depression, constipation, nausea, and sedation.[9] Overdose can be life-threatening due to severe respiratory depression.

-